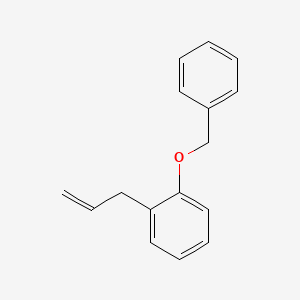

1-Allyl-2-(benzyloxy)benzene

Übersicht

Beschreibung

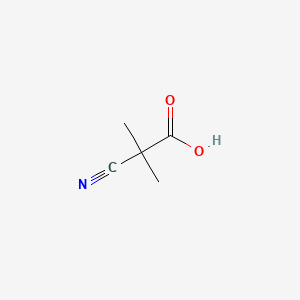

“1-Allyl-2-(benzyloxy)benzene” is a type of alkylbenzene . Alkylbenzenes are very common compounds, both synthetic and natural . The benzyl group in this compound is a benzene ring attached to a side chain carbon . The molecular formula of this compound is C16H16O .

Synthesis Analysis

The synthesis of alkylbenzenes like “1-Allyl-2-(benzyloxy)benzene” can be made from simpler benzene compounds by the Friedel-Crafts reaction . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Molecular Structure Analysis

The molecular weight of “1-Allyl-2-(benzyloxy)benzene” is 224.3 . The allylic and benzylic positions stabilize radicals just as well as carbocations . This stabilization is due to resonance . For the allyl radical, you can draw two resonance structures, and for the benzyl radical, you can draw even more resonance structures .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .Wissenschaftliche Forschungsanwendungen

Oxidation and Deprotection Applications

1-Allyl-2-(benzyloxy)benzene can be oxidized to esters at room temperature using hypervalent (tert-Butylperoxy)iodanes. This method is compatible with various protecting groups and offers an effective alternative to traditional reductive deprotection methods. It's particularly useful in generating α-oxy carbon-centered radicals detectable by nitroxyl radical trapping (Ochiai et al., 1996).

Catalysis and Epoxidation

Chiral MN(III)(salen) catalysts can be used for the enantioselective epoxidation of aryl-substituted allylic alcohols. This process results in the selective epoxidation of one enantiomer, producing epoxy alcohols with high diastereo- and enantioselectivities (Adam et al., 2001).

Synthesis of Substituted Benzenes

Palladium-catalyzed allylalkynylation of benzynes can be used to synthesize 1-allyl-2-alkynylbenzenes. This method involves the use of allylic chlorides and alkynylstannanes, yielding products in good to excellent yields (Jeganmohan & Cheng, 2004).

Aryne Trifunctionalization

1-Allyl-2-(benzyloxy)benzene can be used in aryne trifunctionalization processes. This involves incorporating C-S, C-O, and C-C bonds on consecutive positions of a benzene ring, allowing for versatile chemical modifications (Li et al., 2016).

Synthesis of Benzoxazine Monomers

Benzoxazine monomers containing allyl groups can be synthesized from 1-allyl-2-(benzyloxy)benzene derivatives. These monomers are used in creating thermosets with high thermal stability and thermomechanical properties, applicable in various industrial contexts (Agag & Takeichi, 2003).

Catalytic Applications

Palladium(II) complexes involving phosphaalkenes show promise in Suzuki and Sonogashira cross-coupling reactions. These complexes, derived from 1-allyl-2-(benzyloxy)benzene, facilitate efficient catalytic reactions in organic synthesis (Deschamps et al., 2007).

Wirkmechanismus

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The possibility that these observations reflect a general benzylic activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .

Safety and Hazards

The safety data sheet for allylbenzene, a related compound, suggests that it is a flammable liquid and vapor and may be fatal if swallowed and enters airways . It’s important to keep it away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately call a poison center or doctor/physician .

Zukünftige Richtungen

Recent advances in the field of alkylbenzenes like “1-Allyl-2-(benzyloxy)benzene” involve the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen . This field continues to be a hot topic in organic synthesis and industrial chemistry . Future research may focus on the development of efficient, convenient, and eco-friendly approaches to diverse functionalized benzoxepines .

Eigenschaften

IUPAC Name |

1-phenylmethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14/h2-7,9-12H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOINYZYCRQIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466916 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-2-(benzyloxy)benzene | |

CAS RN |

51496-94-7 | |

| Record name | 1-allyl-2-(benzyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)